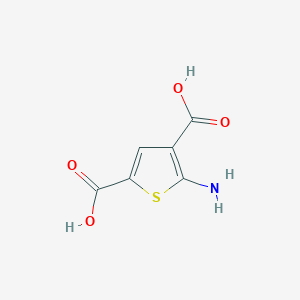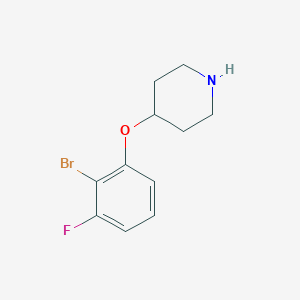
2'-Deoxy-2'-fluoro-5-methylcytidine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate is a synthetic nucleoside analog It is structurally similar to cytidine but has modifications that enhance its stability and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the deoxyribose sugar.
Methylation: Addition of a methyl group at the 5 position of the cytidine base.
Phosphorylation: Conversion of the nucleoside to its triphosphate form through a series of phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the triphosphate moiety.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified nucleosides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the development of molecular probes.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus, and its potential as an anticancer agent by inhibiting DNA methyltransferases.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes, such as RNA-dependent RNA polymerase in viruses and DNA methyltransferases in cancer cells, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with antiviral properties.
5-Fluoro-2’-deoxycytidine: A DNA methyltransferase inhibitor used in cancer therapy.
5-Methyl-2’-deoxycytidine: A cytidine analog used in epigenetic studies.
Uniqueness
2’-Deoxy-2’-fluoro-5-methylcytidine 5’-triphosphate is unique due to its combined modifications at the 2’ and 5 positions, which enhance its stability and biological activity. This makes it particularly effective in inhibiting specific enzymes and pathways involved in viral replication and cancer cell proliferation, offering potential advantages over other similar compounds in therapeutic applications.
Propiedades
Fórmula molecular |
C10H17FN3O13P3 |
|---|---|
Peso molecular |
499.17 g/mol |
Nombre IUPAC |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17FN3O13P3/c1-4-2-14(10(16)13-8(4)12)9-6(11)7(15)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,15H,3H2,1H3,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19) |
Clave InChI |
ZGJOFWKMPGJMDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
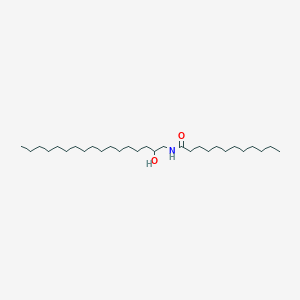
![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)
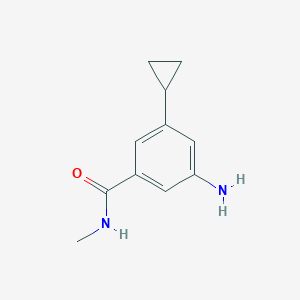
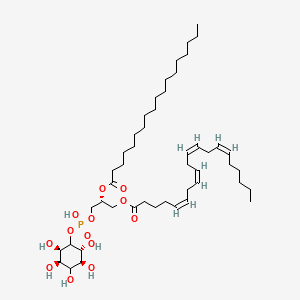

![[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B12067699.png)

